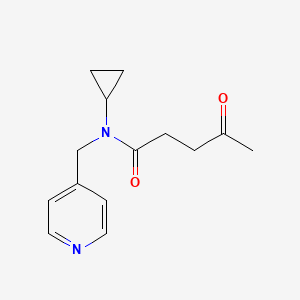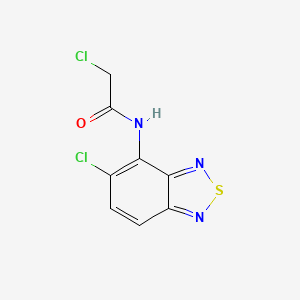![molecular formula C11H10ClNO3 B7580878 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid, also known as CBAC or CPAC, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. CBAC is a cyclic amino acid derivative that contains a cyclopropane ring, a carboxylic acid group, and a 3-chlorobenzoyl moiety.
Mécanisme D'action
The mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to have low toxicity and low side effects in animal studies. However, further studies are needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been found to have a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that can be easily synthesized in the laboratory. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity and anti-inflammatory effects, making it a promising candidate for further research. However, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Orientations Futures
There are several future directions for research on 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. One potential direction is the development of more potent derivatives of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid that exhibit higher anticancer activity and better oral bioavailability. Additionally, further research is needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. Another potential direction is the investigation of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Finally, the mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid needs to be further elucidated in order to fully understand its therapeutic potential.
In conclusion, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and inflammation. While further research is needed to fully understand its mechanism of action and long-term effects on human health, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid represents a promising candidate for further investigation.
Méthodes De Synthèse
The synthesis of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the growth of tumor cells in vivo. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[(3-chlorobenzoyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-2-7(6-8)9(14)13-11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERKRHVJBHYZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)




![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)